
4-(4-Bromophenyl)-1,2-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-1,2-thiazole is an organic compound characterized by a bromophenyl group attached to a thiazole ring Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of 4-bromophenylacetic acid with thiosemicarbazide under acidic conditions to form the thiazole ring.
Cyclization Reaction: Another approach is the cyclization of 4-bromophenylthiourea with α-haloketones in the presence of a base.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can reduce the thiazole ring, leading to the formation of thiazolidine derivatives.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Sulfoxides and sulfones from oxidation reactions.
Thiazolidine derivatives from reduction reactions.
Various substituted thiazoles from nucleophilic substitution reactions.
Scientific Research Applications
4-(4-Bromophenyl)-1,2-thiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antifungal and antibacterial agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(4-Bromophenyl)-1,2-thiazole exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the thiazole ring.
4-Bromothiazole: Similar thiazole structure but without the phenyl group.
4-Bromophenol: Contains a bromophenyl group but is not part of a heterocyclic ring.
Uniqueness: 4-(4-Bromophenyl)-1,2-thiazole is unique due to the combination of the bromophenyl group and the thiazole ring, which imparts distinct chemical and biological properties compared to its similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Properties
Molecular Formula |
C9H6BrNS |
|---|---|
Molecular Weight |
240.12 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1,2-thiazole |
InChI |
InChI=1S/C9H6BrNS/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H |
InChI Key |
VRMFUPQVURJFPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


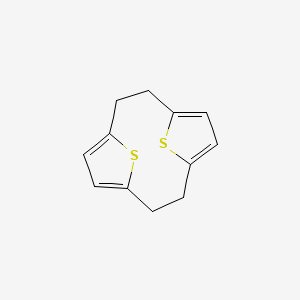
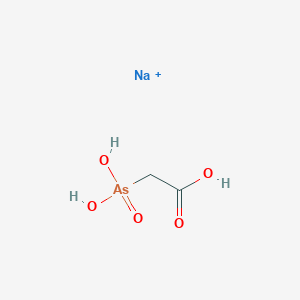

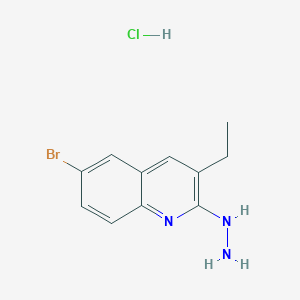
![3,10-Diazatetracyclo[10.8.0.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene](/img/structure/B15345450.png)
![1-[2-[2-[Butoxy(methyl)phosphoryl]oxyethoxy-ethenylphosphoryl]oxyethoxy-methylphosphoryl]oxybutane](/img/structure/B15345451.png)
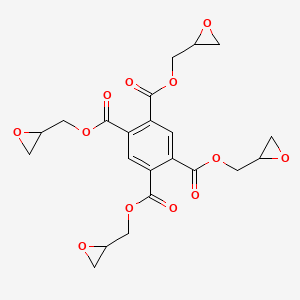
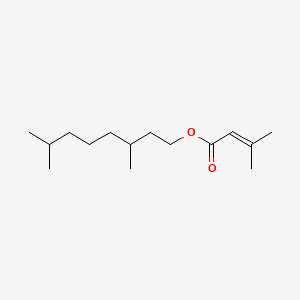
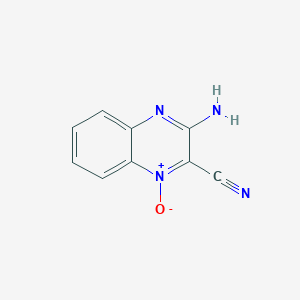


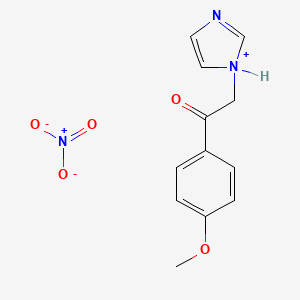
![(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride](/img/structure/B15345493.png)

